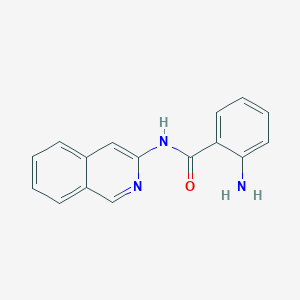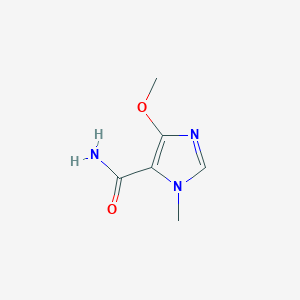![molecular formula C12H12N2O4S B8732835 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid CAS No. 95373-96-9](/img/structure/B8732835.png)
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid
描述
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is a complex organic compound that features a benzimidazole ring attached to a butanedioic acid moiety through a sulfanyl-methyl linkage. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid typically involves multiple steps. One common route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate alkylating agent to introduce the sulfanyl-methyl group. The resulting intermediate is further reacted with butanedioic acid or its derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet commercial demands.
化学反应分析
Types of Reactions
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl-methyl group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
- 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}propanoic acid
- 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}pentanedioic acid
Uniqueness
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is unique due to its specific combination of a benzimidazole ring and a butanedioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
95373-96-9 |
|---|---|
分子式 |
C12H12N2O4S |
分子量 |
280.30 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanylmethyl)butanedioic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-10(16)5-7(11(17)18)6-19-12-13-8-3-1-2-4-9(8)14-12/h1-4,7H,5-6H2,(H,13,14)(H,15,16)(H,17,18) |
InChI 键 |
WJLIADLMJSVVJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(CC(=O)O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide](/img/structure/B8732759.png)




![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B8732811.png)
![Methanesulfonamide, N-[3-[(4S)-3,4-dihydro-1-hydroxy-4-(3-methylbutyl)-3-oxo-4-[(phenylmethyl)amino]-2-naphthalenyl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl]-](/img/structure/B8732817.png)





![10-nitro-5H-dibenz[b,f]azepine-5-carbonitrile](/img/structure/B8732852.png)
